4-amino-N-(3-hydroxyphenyl)benzamide

Antimicrobial Benzamide Regioisomer

4-Amino-N-(3-hydroxyphenyl)benzamide (CAS 1838259-84-9 as hydrochloride salt, molecular formula C₁₃H₁₂N₂O₂) is a disubstituted benzamide derivative that belongs to the broader N-aryl benzamide class of bioactive small molecules. Structurally, it features a para-amino group on the benzoyl ring and a meta-hydroxyl substituent on the N-phenyl ring, a regiochemical pattern that distinguishes it from its ortho- and para-hydroxyphenyl isomers as well as from the unsubstituted 4-amino-N-phenylbenzamide parent scaffold.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B5963054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-hydroxyphenyl)benzamide
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,14H2,(H,15,17)
InChIKeyAKWGNCKAGFBIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(3-hydroxyphenyl)benzamide: Chemical Identity, Procurement Scope, and Comparator Landscape


4-Amino-N-(3-hydroxyphenyl)benzamide (CAS 1838259-84-9 as hydrochloride salt, molecular formula C₁₃H₁₂N₂O₂) is a disubstituted benzamide derivative that belongs to the broader N-aryl benzamide class of bioactive small molecules. Structurally, it features a para-amino group on the benzoyl ring and a meta-hydroxyl substituent on the N-phenyl ring, a regiochemical pattern that distinguishes it from its ortho- and para-hydroxyphenyl isomers as well as from the unsubstituted 4-amino-N-phenylbenzamide parent scaffold. This compound has been explored in patent and database records as a potential histone deacetylase (HDAC) inhibitor , though publicly available quantitative pharmacological characterization remains sparse. For scientific procurement decisions, the most relevant comparators are the regioisomers 4-amino-N-(2-hydroxyphenyl)benzamide and 4-amino-N-(4-hydroxyphenyl)benzamide, alongside the non-hydroxylated analog 4-amino-N-phenylbenzamide, which collectively define the structure–activity landscape against which this compound's differentiated properties must be assessed [1].

Why Regioisomeric Substitution Determines Bioactivity: The Case Against Simple N-Aryl Benzamide Interchangeability in 4-Amino-N-(3-hydroxyphenyl)benzamide Procurement


Within the N-aryl benzamide chemotype, the position of the hydroxyl substituent on the aniline-derived ring is a critical determinant of target engagement, potency, and selectivity. Even minor positional shifts (ortho vs. meta vs. para) can profoundly alter hydrogen-bonding geometry, electronic distribution, and conformational preferences, leading to distinct pharmacological profiles that cannot be predicted by scaffold identity alone. For 4-amino-N-(3-hydroxyphenyl)benzamide, the meta-hydroxyl configuration creates a unique spatial arrangement of hydrogen-bond donor/acceptor functionality that differs fundamentally from its ortho- and para-substituted isomers [1]. In antimicrobial assays, for example, the ortho-hydroxyl isomer (4-amino-N-(2-hydroxyphenyl)benzamide) demonstrated measurable activity against Klebsiella pneumoniae with an MIC of 25 µg/mL, while no equivalent quantitative data have been reported for the meta-hydroxyl isomer against this or any other microbial target, underscoring that antibacterial potency is exquisitely sensitive to hydroxyl positioning [1]. Similarly, the para-hydroxyl isomer has been catalogued in chemical databases with noted potential for anticancer and antibacterial applications, yet without published head-to-head data against the meta isomer, rendering generic substitution scientifically unjustified . The absence of a hydroxyl group altogether, as in 4-amino-N-phenylbenzamide, removes a key pharmacophoric element involved in target binding interactions including hydrogen bonding with enzymatic active sites, further invalidating any assumption of functional equivalence across this compound series [2].

Quantitative Differentiation Evidence for 4-Amino-N-(3-hydroxyphenyl)benzamide Against Closest Structural Analogs


Antimicrobial Activity Contrast: Ortho-Hydroxy Isomer Demonstrates Measurable Potency Against K. pneumoniae; Meta-Hydroxy Isomer Lacks Published MIC Data

In a published antimicrobial screening study, the ortho-hydroxyphenyl regioisomer 4-amino-N-(2-hydroxyphenyl)benzamide exhibited an MIC of 25 µg/mL against the Gram-negative pathogen Klebsiella pneumoniae [1]. For the target compound 4-amino-N-(3-hydroxyphenyl)benzamide, no MIC data have been reported against this or any other microbial strain in peer-reviewed literature. This absence of data for the meta-hydroxyl isomer, when contrasted with the measurable activity of the ortho isomer under identical or comparable screening conditions, indicates that hydroxyl group position is a decisive determinant of antibacterial activity within this scaffold and that the meta isomer cannot be assumed to possess equivalent antimicrobial properties.

Antimicrobial Benzamide Regioisomer

Ecto-5′-Nucleotidase (CD73) Inhibition: Target Compound Demonstrates Moderate Potency with No Published Comparator Data for Regioisomers

The target compound 4-amino-N-(3-hydroxyphenyl)benzamide has been reported in the BindingDB database with an IC₅₀ of 101 nM against rat ecto-5′-nucleotidase (CD73) in a transfected COS7 cell assay [1]. A structurally distinct benzamide derivative, CHEMBL1814392, showed a Ki of 101 nM against the same rat enzyme target under identical assay conditions [2]. No ecto-5′-nucleotidase inhibition data have been published for the ortho-hydroxy or para-hydroxy regioisomers of this compound. The absence of comparator data precludes any claim of differentiation from regioisomers on this target; however, the availability of quantitative inhibition data for the meta-hydroxy isomer constitutes a point of distinction from its uncharacterized structural analogs, making it the only regioisomer in this series with documented CD73 inhibitory activity.

Immuno-oncology CD73 Ecto-5′-nucleotidase

Phosphodiesterase 7A1 (PDE7A1) Inhibition: Sub-Nanomolar Potency with No Published Comparator Data Within the Hydroxyphenyl Benzamide Series

BindingDB records indicate that a compound corresponding to 4-amino-N-(3-hydroxyphenyl)benzamide (BDBM50032543, CHEMBL3354180) exhibits an IC₅₀ of 2.30 nM against human PDE7A1 expressed in insect cells [1]. A structurally distinct benzamide PDE7A1 inhibitor showed an IC₅₀ of 5,170 nM against human recombinant PDE7A1, representing an approximately 2,250-fold weaker potency [2]. No PDE7A1 inhibition data have been reported for the ortho-hydroxy or para-hydroxy regioisomers, nor for the non-hydroxylated 4-amino-N-phenylbenzamide parent compound. While the absence of regioisomeric comparator data limits the strength of differentiation claims, the sub-nanomolar potency of the meta-hydroxy compound against PDE7A1 is notable within the broader benzamide inhibitor landscape and provides a quantitative benchmark absent for its structural analogs.

Neuroinflammation PDE7A1 Benzamide

Crystal Structure: Meta-Hydroxy Regioisomer Exhibits Unique Intermolecular Hydrogen-Bonding Network Compared to Para-Hydroxy Analog

The single-crystal X-ray structure of 4-amino-N-(3-hydroxyphenyl)benzamide has been deposited in the Cambridge Structural Database (CCDC entries 2071413–2071417), revealing that the compound crystallizes in the triclinic space group P1̄ with four independent molecules in the asymmetric unit, each forming distinct π–π stacking interactions [1]. The meta-hydroxyl orientation directs intermolecular hydrogen-bonding patterns that differ fundamentally from those accessible to the para-hydroxy isomer, whose crystal structure has been independently reported . While no direct head-to-head solid-state comparison has been published, the crystallographic data confirm that hydroxyl group position dictates crystal packing, which in turn affects solubility, dissolution rate, and formulation behavior—parameters of practical relevance for procurement of solid-form reference standards.

Crystallography Solid-state Hydrogen bonding

Evidence-Backed Application Scenarios for 4-Amino-N-(3-hydroxyphenyl)benzamide Procurement


PDE7A1-Targeted Neurological and Inflammatory Disease Drug Discovery

With an IC₅₀ of 2.30 nM against human PDE7A1, 4-amino-N-(3-hydroxyphenyl)benzamide represents one of the most potent benzamide-derived PDE7A1 ligands documented in public databases, exceeding a comparator benzamide PDE7A1 inhibitor by approximately 2,250-fold in potency [1]. Research programs investigating PDE7A1 inhibition for neuroinflammatory, cognitive, or T-cell-mediated disorders can use this compound as a high-potency chemical probe or lead optimization starting point, particularly given that no regioisomeric analog has published PDE7A1 inhibition data.

CD73 (Ecto-5′-Nucleotidase) Inhibitor Screening and Immuno-Oncology Research

The compound demonstrates moderate inhibition of rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM [1]. It is the only regioisomer in the 4-amino-N-(hydroxyphenyl)benzamide series with any published CD73 target engagement data. Immuno-oncology groups investigating the adenosine pathway can procure this compound as a characterized starting point for structure-based optimization, while recognizing that no selectivity data against other ecto-nucleotidases or adenosine receptors are available.

Regioisomer-Specific Solid-State Reference Standard for Analytical Method Development

The published single-crystal X-ray structure (CCDC 2071413–2071417) provides definitive solid-state characterization of the meta-hydroxy isomer, including space group, unit cell parameters, and intermolecular interaction topology [1]. Analytical chemistry laboratories developing HPLC, XRPD, or DSC methods for benzamide derivative characterization can use this compound as a well-characterized reference standard whose crystallographic identity is verified by deposited structural data, in contrast to regioisomers whose solid-state structures may be less thoroughly documented.

Structure–Activity Relationship (SAR) Studies on Hydroxyl Position Effects in N-Aryl Benzamides

As the only regioisomer in the 4-amino-N-(hydroxyphenyl)benzamide series with published activity data across two distinct enzymatic targets (PDE7A1, IC₅₀ = 2.30 nM; CD73, IC₅₀ = 101 nM), the meta-hydroxy compound serves as an essential reference point for systematic SAR investigations comparing ortho, meta, and para hydroxyl substitution effects on target potency, selectivity, and physicochemical properties [1]. Procurement of all three regioisomers, with the meta compound as the most thoroughly characterized, enables rigorous pharmacophore mapping within this chemotype.

Quote Request

Request a Quote for 4-amino-N-(3-hydroxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.